rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine is an organic compound characterized by its unique structural features, which include a phenyloxolan ring and a methanamine group. It is classified under amines due to the presence of the amino functional group. The compound has the following identifiers:
This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine can be achieved through several methods:
The molecular structure of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine |
InChI | InChI=1S/CHNO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |
SMILES | C1C(COC1CN)C2=CC=CC=C2 |
The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its properties or create new derivatives with potential applications.
The mechanism of action for rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity.
This interaction can lead to various biological responses depending on the specific application context. Understanding these mechanisms is critical for exploring therapeutic potentials.
The physical and chemical properties of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are important for determining the compound's stability and behavior under different conditions.
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine has several scientific applications:
These applications highlight the versatility and importance of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine in scientific research and industry.
CAS No.: 37304-88-4
CAS No.: 5843-53-8
CAS No.: 12712-72-0
CAS No.: 474923-51-8
CAS No.: 591-81-1
CAS No.: